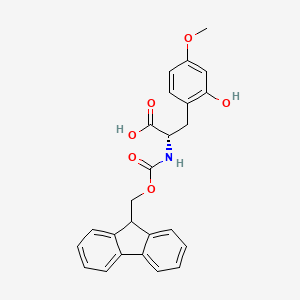

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is an Fmoc-protected amino acid derivative. Its structure features:

- Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, commonly used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .

- Aromatic substituents: A 2-hydroxy-4-methoxyphenyl group at the β-position, providing unique electronic and steric properties that influence reactivity and biological interactions.

- Chirality: The (S)-configuration at the α-carbon ensures stereochemical specificity, critical for applications in drug development and biomolecular research.

This compound is primarily used in peptide synthesis and medicinal chemistry for constructing chiral intermediates with tailored physicochemical properties.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-16-11-10-15(23(27)13-16)12-22(24(28)29)26-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22,27H,12,14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNSINGLLJSINC-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-protected amino acid, is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis, and a propanoic acid backbone that contributes to its biological activity. This article explores the biological activities associated with this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is . The presence of the Fmoc group indicates its utility in protecting amino acids during peptide coupling reactions. The unique combination of functional groups enhances its potential for diverse biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Properties : Compounds with similar structures have been shown to exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.

- Anti-inflammatory Effects : Similar analogs have demonstrated anti-inflammatory properties, suggesting that this compound may also interact with inflammatory pathways.

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as histone deacetylases (HDACs) has been noted in related studies. HDAC inhibitors are known for their role in cancer therapy and epigenetic regulation.

The exact mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid remains to be fully elucidated. However, it is hypothesized that:

- Receptor Interactions : The compound may interact with specific receptors involved in metabolic pathways.

- Enzyme Modulation : It may serve as an inhibitor for certain enzymes, impacting cellular processes such as DNA transcription and protein synthesis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of structurally similar compounds, it was found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. For instance, a related compound demonstrated potent activity against HDAC1–3, with IC50 values ranging from 14 to 67 nM, indicating a strong potential for therapeutic application in oncology .

Case Study: Anti-inflammatory Mechanisms

Research has indicated that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid can inhibit pro-inflammatory cytokines in vitro. These findings suggest that this compound may play a role in modulating immune responses .

Scientific Research Applications

Medicinal Chemistry

Fmoc-amino acids are pivotal in drug design and development due to their ability to serve as building blocks for peptide synthesis. The unique structural features of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid allow for the following applications:

- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), facilitating the formation of peptides with specific sequences and modifications. Its fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under basic conditions, allowing for selective deprotection during synthesis .

- Drug Development : This compound can be modified to enhance bioavailability and target specificity in therapeutic agents. Its structure allows for the incorporation of various side chains that can influence pharmacokinetics and pharmacodynamics .

Biological Research

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid has been investigated in several contexts:

- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors for specific enzymes involved in disease pathways. For instance, studies have shown that related compounds can inhibit falcipain 2, a protease critical for the survival of Plasmodium falciparum, the malaria-causing parasite .

- Cellular Assays : The compound has been employed in cellular assays to study its effects on cell viability and apoptosis. Its structural characteristics may enhance interaction with cellular targets, leading to programmed cell death in cancer cells.

Synthetic Methodologies

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid involves several key steps:

- Formation of the Fmoc Group : The introduction of the Fmoc protecting group is typically achieved through reaction with fluorenylmethanol and appropriate coupling agents.

- Coupling Reactions : The amino acid backbone is formed through coupling reactions with other amino acids or building blocks, often utilizing coupling reagents such as EDC or DCC to facilitate amide bond formation.

- Purification : Final products are purified using techniques like high-performance liquid chromatography (HPLC), ensuring high purity necessary for biological testing.

Case Study 1: Antiparasitic Activity

A study conducted on derivatives of this compound demonstrated significant inhibition against Plasmodium falciparum with IC50 values indicating effective concentrations for potential therapeutic use .

Case Study 2: Cancer Cell Apoptosis

Research highlighted the ability of certain derivatives to induce apoptosis in HeLa cells, suggesting a mechanism involving disruption of mitochondrial function and activation of caspases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aromatic Substituents

The β-aromatic group is a key site of structural diversification. Below is a comparison of substituents and their impacts:

Note: Exact molecular formula for the target compound is inferred from analogs; substituents alter molecular weight and properties.

Key Observations:

- Electron-withdrawing groups (e.g., Cl, I, F) increase lipophilicity and metabolic stability .

- Heterocycles (e.g., thiophene, indole) enable π-π stacking and interactions with biological targets .

- Hydroxy/methoxy groups in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs.

Key Observations:

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

- Methodological Answer : Handling requires strict adherence to GHS safety protocols:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust/aerosols .

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis or oxidation .

- Monitor for decomposition using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What synthetic routes are commonly used to prepare this Fmoc-protected amino acid?

- Methodological Answer : A typical synthesis involves:

- Step 1 : Activation of the carboxyl group using 3,3-dichloro-1,2-diphenylcyclopropene in dichloromethane (DCM) at -10°C .

- Step 2 : Coupling with the hydroxylamine hydrochloride in methanolic KOH for 45 minutes .

- Step 3 : Purification via column chromatography (n-hexane/ethyl acetate, 3:1 ratio) to isolate the product with >95% purity .

Q. How is the purity and stereochemical integrity of the compound validated?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) .

- Stereochemistry : Circular dichroism (CD) spectroscopy or chiral HPLC (Chiralpak IA column, isocratic elution) to confirm enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) with this compound?

- Methodological Answer :

- Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to reduce base-induced racemization .

- Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy (disappearance of –NH stretch at 3300 cm⁻¹) .

- Optimize resin swelling (e.g., DMF for 30 min pre-synthesis) to ensure uniform reaction .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals (e.g., overlapping aromatic protons) .

- Compare with structurally similar analogs (e.g., 3,5-difluorophenyl derivatives) to validate chemical shifts .

- Use computational modeling (DFT calculations) to predict and cross-verify spectral patterns .

Q. How does the 2-hydroxy-4-methoxyphenyl substituent influence reactivity in peptide coupling?

- Methodological Answer :

- The electron-donating methoxy group enhances nucleophilicity of the adjacent hydroxyl, requiring milder deprotection conditions (e.g., 20% piperidine in DMF) to avoid side reactions .

- Steric hindrance from the substituent may slow coupling; optimize with ultrasound-assisted synthesis (40 kHz, 30 min) to improve reaction rates .

Q. What experimental designs assess stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via LC-MS (QTOF for fragment identification) .

- Thermal Stability : Use TGA/DSC to monitor decomposition above 150°C. Store samples at 40°C/75% RH for accelerated stability testing .

Data Interpretation & Optimization

Q. How to address discrepancies in toxicity profiles across similar Fmoc-protected analogs?

- Methodological Answer :

- Conduct comparative cytotoxicity assays (e.g., MTT on HEK293 cells) to identify structure-activity relationships (SARs) .

- Evaluate logP values (shake-flask method) to correlate hydrophobicity with observed toxicity .

Q. What computational tools predict interactions of this compound with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.